1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5S2/c1-19-10-7-18-16(19)26(21,22)12-5-8-20(9-6-12)27(23,24)13-3-4-15(25-2)14(17)11-13/h3-4,7,10-12H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLUDCKOWZGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C13H14ClN3O4S2
- Molecular Weight : 365.85 g/mol
- CAS Number : 60893-38-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that compounds containing imidazole rings, similar to the structure of this piperidine derivative, exhibit significant anticancer properties. For instance, imidazole derivatives have shown inhibition of tubulin polymerization and cell cycle arrest in cancer cell lines such as A549 and MCF-7 .
- The compound's sulfonamide moiety is known for its role in enhancing biological activity through interactions with various biological targets.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies, related compounds have demonstrated IC50 values in the low micromolar range, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Antibacterial Properties
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation, leading to cell cycle arrest in cancer cells.
- Enzyme Interaction : The sulfonamide group is known to interact with active sites of target enzymes, effectively inhibiting their function.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity :
- Enzyme Inhibition Study :
- Antibacterial Evaluation :
Data Table: Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Target Compound: 3-Chloro-4-methoxy phenyl group.
- 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine (): Difference: 2-methyl instead of 4-methoxy. Impact: Methyl increases steric bulk and hydrophobicity, possibly reducing solubility but enhancing lipophilicity.
Heteroaromatic Sulfonyl Group Modifications
- Target Compound : 1-Methylimidazole sulfonyl.
- Role : Imidazole’s nitrogen atoms facilitate hydrogen bonding and π-stacking, critical for target binding.
- 1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (): Difference: Fluorophenyl-pyrrole carbonyl replaces the chloro-methoxyphenyl group.
Core Scaffold and Linker Modifications
- 1-(3-Chlorobenzyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine ():
- Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI) (): Difference: Benzimidazole replaces methylimidazole; trimethylphenyl sulfonyl replaces chloro-methoxyphenyl. Impact: Benzimidazole’s larger aromatic system enhances π-π interactions but may hinder solubility.
Piperidine vs. Piperazine Derivatives
Structural and Physicochemical Comparison Table
*Estimated based on structural analogs.
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a piperidine core substituted at the 1-position with a 3-chloro-4-methoxyphenylsulfonyl group and at the 4-position with a 1-methyl-1H-imidazol-2-ylsulfonyl group. Retrosynthetically, the compound can be dissected into two key fragments:
- 3-Chloro-4-methoxyphenylsulfonyl chloride (Electrophile A)
- 1-Methyl-1H-imidazol-2-ylsulfonyl chloride (Electrophile B)
The piperidine ring serves as the central nucleophilic substrate, requiring sequential or concurrent sulfonylation at both the nitrogen and C4 positions. Challenges include regioselective installation of sulfonyl groups and mitigating steric hindrance during bis-functionalization.
Synthetic Methodologies
Sequential Sulfonylation of Piperidine
Step 1: N-Sulfonylation with 3-Chloro-4-Methoxyphenylsulfonyl Chloride
Piperidine is treated with 3-chloro-4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 2.2 equiv.) at 0–5°C. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, yielding 1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidine (Intermediate I).
Reaction Conditions
- Temperature: 0–5°C → RT (12 h)
- Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation
- Yield: 78–85% (HPLC purity >95%)
Step 2: C4-Sulfonylation with 1-Methyl-1H-Imidazol-2-ylsulfonyl Chloride
Intermediate I undergoes lithiation at the C4 position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Quenching with 1-methyl-1H-imidazol-2-ylsulfonyl chloride introduces the second sulfonyl group via a nucleophilic substitution mechanism.
Optimization Data
| Parameter | Optimal Value | Yield Impact (%) |
|---|---|---|
| Lithiation Time | 1 h | +15 |
| Electrophile Equiv. | 1.5 | +22 |
| Temperature | −78°C → −30°C (2 h) | +18 |
Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) affords the title compound in 62–68% yield.
One-Pot Bis-Sulfonylation Strategy
A patent-derived approach employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a dual-base catalyst to facilitate concurrent sulfonylation at both reactive sites. Piperidine reacts with equimolar quantities of Electrophiles A and B in acetonitrile at 80°C for 8 h.
Key Advantages
- Reduced reaction steps (from 2 → 1)
- Higher atom economy (83% vs. 71% for sequential method)
Limitations
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.82 (d, J = 8.8 Hz, 1H, Ar-H)
- δ 7.12 (s, 1H, Imidazole-H)
- δ 3.94 (s, 3H, OCH₃)
- δ 3.65–3.58 (m, 4H, Piperidine-H)
- δ 2.91 (s, 3H, N-CH₃)
LC-MS (ESI+)
- m/z Calculated: 434.06 [M+H]⁺
- Observed: 434.11 [M+H]⁺
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Sequential | 68 | 95 | 24 | 1.0 |
| One-Pot | 74 | 91 | 8 | 0.8 |
| Lithiation-Mediated | 62 | 98 | 18 | 1.4 |
Cost Index : Relative to sequential method (1.0 = $1,200/kg).
Industrial-Scale Considerations
Pilot-scale batches (10 kg) using the one-pot protocol achieved consistent yields (72 ± 2%) with the following adjustments:
Q & A
Q. What are the critical steps for synthesizing 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine?
The synthesis typically involves sequential sulfonylation of the piperidine core. Key steps include:
- Sulfonyl group introduction : Reacting the piperidine intermediate with 3-chloro-4-methoxybenzenesulfonyl chloride and 1-methyl-1H-imidazole-2-sulfonyl chloride under anhydrous conditions.
- Solvent selection : Use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to enhance reaction efficiency .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the product .
Q. How is the compound purified, and what challenges arise during this process?
Purification often involves:
- Column chromatography : Silica gel with solvent gradients (e.g., 30–70% ethyl acetate in hexane) to resolve sulfonylated byproducts .
- Recrystallization : Methanol or ethanol as solvents to improve crystalline purity.
Challenges include: - Co-elution of isomers : Adjusting solvent polarity or using preparative HPLC to separate structurally similar impurities .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR to verify sulfonyl group integration and piperidine ring conformation .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., ESI+ mode with <5 ppm error) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction yields for sulfonylation steps be optimized?
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Temperature control : Maintaining 0–5°C during imidazole sulfonylation to minimize side reactions .
- Stoichiometry : Employing 1.2 equivalents of sulfonyl chloride to ensure complete conversion .
Q. What biological targets are plausible based on structural analogs?
- Kinase inhibition : The imidazole sulfonyl moiety may interact with ATP-binding pockets (e.g., tyrosine kinases) .
- GPCR modulation : Piperidine sulfonates show affinity for serotonin or histamine receptors in related compounds .
- Enzyme inhibition : Sulfonyl groups may act as transition-state analogs for hydrolases .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable-temperature NMR : To identify dynamic rotational barriers in sulfonyl groups .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
Q. What in silico strategies predict pharmacokinetic properties?
- Molecular docking : AutoDock Vina to simulate binding to cytochrome P450 enzymes (CYP3A4) .
- ADMET prediction : Tools like SwissADME to estimate logP (2.5–3.5) and blood-brain barrier permeability .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity?
- SAR studies : Synthesizing analogs (e.g., replacing 3-chloro with 3-fluoro) and testing enzyme inhibition (IC) .
- Electron-withdrawing effects : Chloro groups enhance sulfonyl electrophilicity, potentially increasing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
